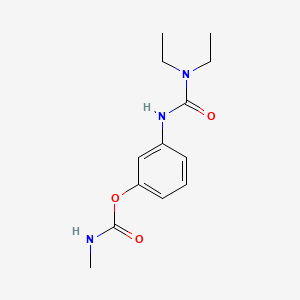
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea backbone substituted with diethyl and m-hydroxyphenyl groups, along with a methylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate typically involves the reaction of 1,1-diethyl-3-(m-hydroxyphenyl)urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the methylcarbamate group.
Substitution: New compounds with different functional groups replacing the methylcarbamate moiety.
科学研究应用
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate
- 1,1-Diethyl-3-(m-hydroxyphenyl)urea
Uniqueness
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
73953-78-3 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
[3-(diethylcarbamoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)15-10-7-6-8-11(9-10)19-13(18)14-3/h6-9H,4-5H2,1-3H3,(H,14,18)(H,15,17) |
InChI 键 |
QSWSYADDIWXVHE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


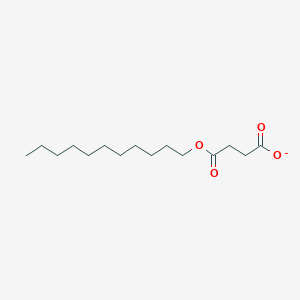
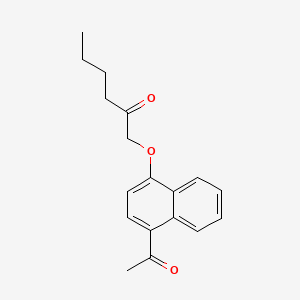
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


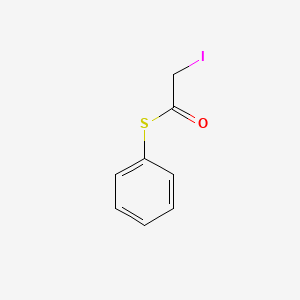
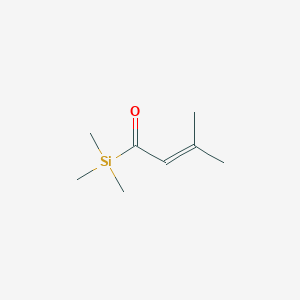
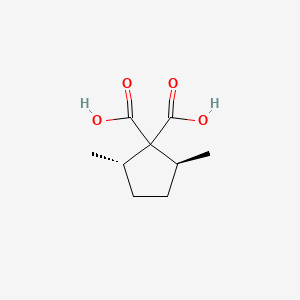
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
